(Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one belongs to the rhodanine-thiazolidinone family, characterized by a thioxothiazolidin-4-one core substituted with fluorinated aromatic and heterocyclic groups. Its Z-configuration at the exocyclic double bond is critical for bioactivity, as stereochemistry influences molecular interactions with biological targets . Key structural features include:
- 2-Fluorophenyl group at position 3: Enhances lipophilicity and metabolic stability.
- Thioxothiazolidin-4-one core: Imparts rigidity and electron-withdrawing properties.
Properties
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2OS2/c16-11-5-1-2-6-12(11)18-14(19)13(21-15(18)20)8-10-4-3-7-17-9-10/h1-9H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIRXJUJPQJXMD-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is , with a molecular weight of approximately 273.30 g/mol. The presence of a fluorine atom in the phenyl ring and a pyridine moiety contributes to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including those similar to (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study: In Vitro Studies
In vitro studies have shown that thiazolidin-4-one derivatives can inhibit the growth of cancer cells by inducing apoptosis. For instance, a study reported that certain thiazolidinones exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Activity
Thiazolidin-4-one derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of various inflammatory diseases .
Antimicrobial Activity
Research indicates that compounds within this class possess antimicrobial properties. Thiazolidinones have been evaluated against bacterial strains, demonstrating significant inhibitory effects, suggesting their potential use as antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can be influenced by various structural modifications. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl | Enhances lipophilicity and biological activity |
| Pyridine ring | Contributes to receptor binding affinity |
| Thioxo group | Essential for anticancer and antimicrobial activities |
Studies suggest that modifications at the 5-position of the thiazolidinone scaffold can significantly alter potency and selectivity against specific targets .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics but necessitate further investigation into its metabolic pathways and potential side effects .
Future Directions
The promising biological activities associated with thiazolidinone derivatives warrant further exploration. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety in animal models.
- Mechanistic Studies : To elucidate the pathways involved in its anticancer and anti-inflammatory effects.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
Scientific Research Applications
The compound (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in various fields of scientific research due to its diverse biological activities and potential applications. This article delves into its applications, focusing on medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data.
Antimicrobial Activity
Thiazolidinones, including the compound , have been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against a range of bacteria and fungi. For instance, a study demonstrated that thiazolidinones possess inhibitory effects on bacterial growth, particularly against strains resistant to conventional antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Thiazolidinones have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. A notable study highlighted the effectiveness of thiazolidinone derivatives in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
Research has also indicated that thiazolidinones can exhibit anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This activity could be beneficial in treating chronic inflammatory diseases .
Pesticidal Activity
The unique structure of thiazolidinones allows them to act as potential agrochemicals. Studies have indicated that certain derivatives can function as effective pesticides, targeting specific pests while minimizing harm to beneficial organisms. The compound's ability to disrupt metabolic processes in pests makes it a candidate for development as an environmentally friendly pesticide .
Plant Growth Regulation
In addition to direct pesticidal effects, thiazolidinones may influence plant growth and development. Research suggests that these compounds can act as growth regulators, promoting root development and enhancing stress tolerance in plants .
Synthesis of Novel Materials
The thiazolidinone framework has been employed in synthesizing novel materials with unique properties. For example, compounds based on this structure have been integrated into polymer matrices to enhance mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .
Drug Delivery Systems
Thiazolidinones are being explored for their potential use in drug delivery systems due to their ability to form stable complexes with various drugs. This property can improve the solubility and bioavailability of poorly soluble drugs, making them more effective in therapeutic applications .
Data Tables
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*Estimated based on analogous syntheses .
Key Research Findings and Structural Insights
Fluorine Substitution : The 2-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to hydroxylated analogs (e.g., 4-hydroxyphenyl in ), which may exhibit higher solubility but reduced bioavailability .
Pyridine vs.
Z-Configuration : The Z-geometry is conserved in active analogs (e.g., and ), as it positions substituents optimally for target engagement .
Anti-Biofilm Potential: Fluorophenyl-thiazolidinone derivatives dominate anti-biofilm databases (), suggesting the target compound may share this activity, though experimental validation is required.
Enzyme Inhibition : Benzothiazole-rhodanine hybrids () show low µM-level inhibition of α-amylase/α-glucosidase, indicating that replacing benzothiazole with pyridine could modulate selectivity.
Q & A
Q. What are the optimal synthetic routes for (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one?
The synthesis typically involves a base-catalyzed condensation reaction between 3-(2-fluorophenyl)-2-thioxothiazolidin-4-one and pyridine-3-carbaldehyde. A method analogous to related thiazolidinone derivatives employs refluxing in ethanol or methanol with sodium hydroxide or potassium hydroxide as the base . Reaction monitoring via TLC and purification by recrystallization or column chromatography ensures high yield and purity. The Z-configuration of the benzylidene moiety is confirmed by NMR coupling constants and X-ray crystallography .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for structural elucidation. For example, similar thiazolidinone derivatives have been analyzed using SHELX programs for structure solution and refinement, revealing planar thiazolidinone rings and dihedral angles between substituents . Spectroscopic techniques (FT-IR, / NMR) validate functional groups like the thioxo (C=S) and carbonyl (C=O) moieties. UV-Vis spectroscopy can assess electronic transitions influenced by the fluorophenyl and pyridinyl groups .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on antimicrobial (e.g., MIC assays against Staphylococcus aureus or Pseudomonas aeruginosa) and enzyme inhibition (e.g., α-amylase/α-glucosidase for antidiabetic potential) activities . Anti-biofilm activity can be quantified using crystal violet staining or confocal microscopy, as demonstrated for structurally similar thioxothiazolidinones with 86+ entries in anti-biofilm databases .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?
Density Functional Theory (DFT) calculations and molecular docking can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to targets like hemoglobin subunits or viral fusion proteins . For example, substituent effects (e.g., fluorine vs. chlorine) on bioactivity can be modeled to explain discrepancies in experimental data, such as varying anti-biofilm efficacy among fluorophenyl derivatives . Hirshfeld surface analysis further clarifies intermolecular interactions influencing crystallographic packing and stability .
Q. What experimental strategies elucidate the mechanism of action for its antiviral activity?
Mechanistic studies for influenza virus fusion inhibition (as seen in related compounds) involve fluorescence-based lipid mixing assays to monitor hemifusion and syncytium formation . Site-directed mutagenesis of viral envelope proteins (e.g., HA2 subunit) can identify binding residues. Molecular dynamics simulations may reveal how the compound disrupts membrane curvature or protein conformational changes during fusion .
Q. How can stereochemical control during synthesis improve pharmacological efficacy?
The Z-configuration of the benzylidene group is critical for bioactivity. Chiral HPLC or circular dichroism (CD) can monitor stereoselectivity, while asymmetric catalysis (e.g., chiral bases) may enhance enantiomeric excess. Comparative studies of Z/E isomers against targets like c-Myc (IC values) validate the superiority of the Z-form, as demonstrated for 10058-F4 .
Q. What advanced techniques validate target engagement in cellular models?
Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stability shifts upon compound treatment. CRISPR-Cas9 knockout of putative targets (e.g., hemoglobin subunits or c-Myc) can isolate mechanism-specific effects . Förster resonance energy transfer (FRET) probes are useful for real-time monitoring of enzyme inhibition .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
